Cas no 15706-89-5 (H-Arg-Glu-Oh)

H-Arg-Glu-Oh 化学的及び物理的性質
名前と識別子
-
- L-Glutamic acid,L-arginyl-
- 2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid
- H-ARG-GLU-OH
- H-ARG-GLU-OH.ACOH
- arginyl glutamic acid
- L-Glutamic acid,N-L-arginyl
- N-L-arginyl-L-glutamic acid
- N-L-Arginyl-L-glutaminsaeure
- SCHEMBL3504541
- Arginine-Glutamate dipeptide
- HY-P4256
- (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid
- R-E Dipeptide
- (S)-2-((S)-2-amino-5-guanidinopentanamido)pentanedioic acid
- Arginine Glutamate dipeptide
- ARG-GLU
- MFCD00037303
- CS-0653342
- 15706-89-5
- RE dipeptide
- L-arginyl-L-glutamic acid
- L-Arginyl-L-Glutamate
- l -arginyl-l -glutamic acid
- CHEBI:63357
- Arginyl-Glutamic acid
- Q27132609
- H-Arg-Glu-Oh
-
- MDL: MFCD00037303
- インチ: InChI=1S/C11H21N5O5/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1
- InChIKey: HFKJBCPRWWGPEY-BQBZGAKWSA-N
- ほほえんだ: O=C(O)CC[C@@H](C(O)=O)NC([C@@H](N)CCCNC(N)=N)=O
計算された属性
- せいみつぶんしりょう: 303.15400
- どういたいしつりょう: 303.154
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 12
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -5
- トポロジー分子極性表面積: 194A^2
じっけんとくせい
- 密度みつど: 1.54
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.625
- PSA: 191.62000
- LogP: 0.29330
H-Arg-Glu-Oh セキュリティ情報
- ちょぞうじょうけん:-15°C
H-Arg-Glu-Oh 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
H-Arg-Glu-Oh 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB476561-1g |
H-Arg-Glu-OH; . |
15706-89-5 | 1g |
€717.70 | 2025-02-16 | ||
abcr | AB476561-250 mg |
H-Arg-Glu-OH; . |
15706-89-5 | 250MG |
€257.50 | 2023-07-18 | ||
abcr | AB476561-1 g |
H-Arg-Glu-OH; . |
15706-89-5 | 1g |
€674.00 | 2023-07-18 | ||
TRC | A538570-50mg |
H-Arg-Glu-Oh |
15706-89-5 | 50mg |
$ 775.00 | 2023-04-19 | ||
abcr | AB476561-250mg |
H-Arg-Glu-OH; . |
15706-89-5 | 250mg |
€272.00 | 2025-02-16 | ||
Ambeed | A567481-1g |
H-Arg-Glu-OH |
15706-89-5 | 97% | 1g |
$441.0 | 2024-08-03 | |
TRC | A538570-100mg |
H-Arg-Glu-Oh |
15706-89-5 | 100mg |
$ 1200.00 | 2023-09-09 | ||
TRC | A538570-10mg |
H-Arg-Glu-Oh |
15706-89-5 | 10mg |
$ 173.00 | 2023-04-19 |
H-Arg-Glu-Ohに関する追加情報
Professional Introduction to L-Glutamic acid, L-arginyl- (CAS No. 15706-89-5) and Its Recent Research Applications
The compound L-Glutamic acid, L-arginyl- (CAS No. 15706-89-5) represents a significant advancement in the field of biochemistry and pharmaceutical research. This dipeptide, composed of L-glutamic acid and L-arginine, has garnered considerable attention due to its multifaceted biological activities and potential therapeutic applications. The synergy between these two essential amino acids underpins its unique properties, making it a valuable candidate for further exploration in drug development and nutraceutical formulations.
L-Glutamic acid, one of the most abundant amino acids in the human body, plays a pivotal role in various physiological processes, including neurotransmission, glutamate receptor modulation, and metabolic regulation. Its involvement in the synthesis of neurotransmitters such as glutamate underscores its importance in cognitive functions. On the other hand, L-arginine is renowned for its role in nitric oxide (NO) production, which is crucial for vasodilation, immune response modulation, and wound healing. The combination of these two amino acids in L-Glutamic acid, L-arginyl- creates a compound with enhanced potential benefits.
Recent studies have highlighted the therapeutic potential of L-Glutamic acid, L-arginyl- in several clinical and preclinical contexts. For instance, research has demonstrated its efficacy in managing neurodegenerative disorders by modulating glutamate receptor activity. The compound’s ability to enhance synaptic plasticity and protect against excitotoxicity makes it a promising candidate for treating conditions such as Alzheimer’s disease and Parkinson’s disease. Additionally, its role in NO synthesis suggests potential applications in cardiovascular health, particularly in cases involving impaired endothelial function.
In the realm of immunomodulation, L-Glutamic acid, L-arginyl- has shown promise in enhancing immune responses. Studies indicate that it can stimulate T-cell proliferation and improve cytokine production, which are critical for effective immune surveillance. This makes it a viable candidate for adjunctive therapies in immunocompromised patients or those undergoing chemotherapy. Furthermore, its anti-inflammatory properties have been observed in several models, suggesting its potential use in managing chronic inflammatory conditions such as rheumatoid arthritis.
The compound’s metabolic benefits are also noteworthy. By influencing key enzymes involved in glucose metabolism, L-Glutamic acid, L-arginyl- may help regulate blood sugar levels, making it a potential aid for individuals with metabolic syndrome or diabetes. Its ability to enhance insulin sensitivity further underscores its therapeutic relevance in managing glucose homeostasis. These metabolic effects are complemented by its role in muscle protein synthesis and recovery, which has been explored in sports nutrition and post-exercise recovery protocols.
From a pharmacological perspective, the synthesis and characterization of L-Glutamic acid, L-arginylation derivatives have opened new avenues for drug development. Researchers are investigating how modifications to this dipeptide can enhance its bioavailability and target specificity without compromising its biological activity. Advances in solid-phase peptide synthesis have made it more feasible to produce complex derivatives with tailored properties. These advancements hold promise for developing novel therapeutics that leverage the unique interactions between L-glutamic acid and L-arginine.
The safety profile of L-Glutamic acid, L-arginylation is another critical aspect that has been extensively studied. Clinical trials have generally reported mild to moderate side effects at higher doses, primarily gastrointestinal discomfort due to increased gastric motility. However, these side effects are typically transient and do not pose significant health risks when used within recommended dosages. Long-term studies are ongoing to fully assess the compound’s safety profile across diverse populations.
In conclusion,L-Glutamic acid,L-arginylation (CAS No 15706895) represents a compelling example of how natural amino acids can be combined to create bioactive compounds with broad therapeutic potential. Its applications span neurologyimmunologymetabolismand pharmacology making it a versatile tool for researchersand clinicians alike The ongoing exploration of this compound underscores the importance of continued investment into basic biochemical research as it paves the way for innovative treatments that address some of today’s most pressing health challenges
15706-89-5 (H-Arg-Glu-Oh) 関連製品
- 15483-27-9(H-Arg-Arg-OH acetate salt)
- 115035-42-2(L-Arginine,L-arginyl-L-seryl-)
- 56265-06-6(L-Arginine-L-pyroglutamate)
- 143413-47-2(L-Arginine,L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-)
- 2172031-40-0(4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride)
- 1849329-73-2(Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]-)
- 953039-39-9(2-chloro-8-(propan-2-yloxy)quinazoline)
- 946308-42-5(5-4-(4-methoxybenzoyl)piperazin-1-yl-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile)
- 1550605-05-4((2-methylpyrimidin-4-yl)methanesulfonamide)
- 1239844-77-9(ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate)
